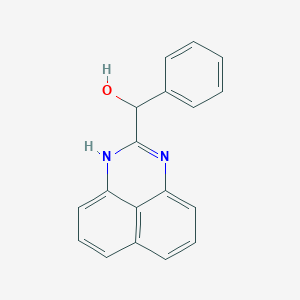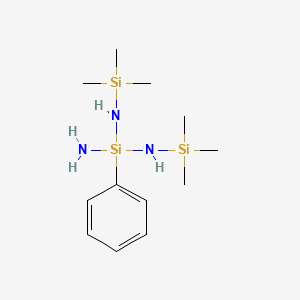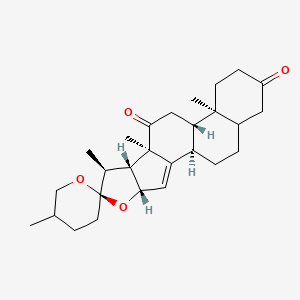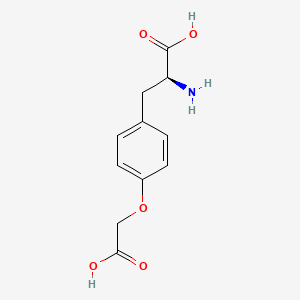
O-(Carboxymethyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Carboxymethyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where a carboxymethyl group is attached to the hydroxyl group of the tyrosine molecule. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Carboxymethyl)-L-tyrosine typically involves the reaction of L-tyrosine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carboxymethyl ester intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
pH: Alkaline (pH 8-10)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Techniques such as crystallization, filtration, and drying to obtain high-purity product.
Quality Control: Analytical methods like HPLC and NMR to ensure product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
O-(Carboxymethyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(Carboxymethyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and hydrogels for various applications
Mecanismo De Acción
The mechanism of action of O-(Carboxymethyl)-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
O-(Carboxymethyl)-D-tyrosine: The D-isomer of the compound with similar chemical properties but different biological activity.
N-(Carboxymethyl)-L-tyrosine: A derivative where the carboxymethyl group is attached to the amino group of tyrosine.
O-(Hydroxymethyl)-L-tyrosine: A derivative with a hydroxymethyl group instead of a carboxymethyl group.
Uniqueness
O-(Carboxymethyl)-L-tyrosine is unique due to its specific modification at the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives .
Propiedades
Número CAS |
24558-63-2 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(carboxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H13NO5/c12-9(11(15)16)5-7-1-3-8(4-2-7)17-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 |
Clave InChI |
ARXFMTURSPNMGH-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(=O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


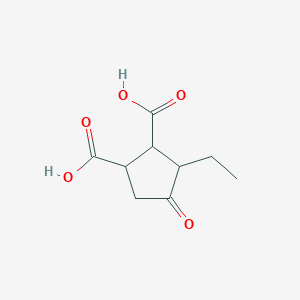
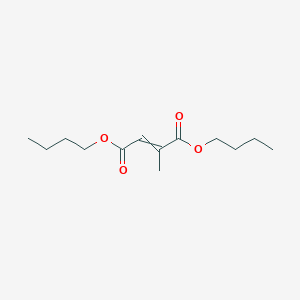
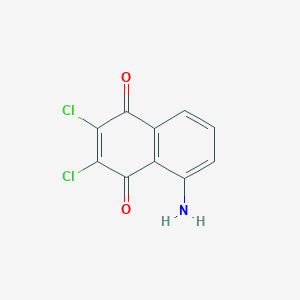
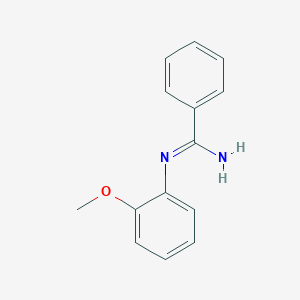
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
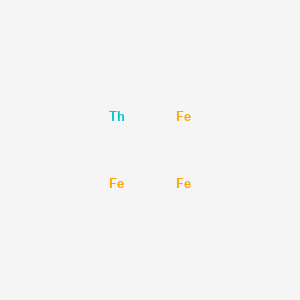
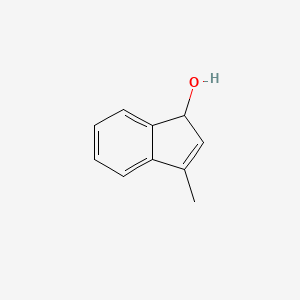
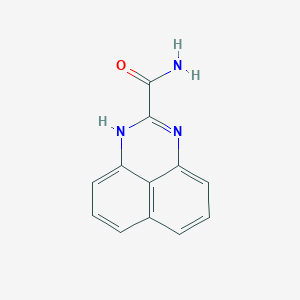
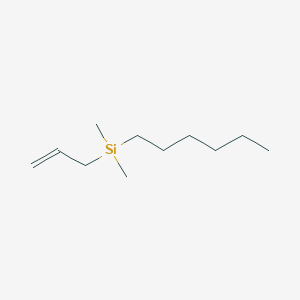
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
